molecular formula C13H14O B13059060 3-Isopropyl-2-naphthol

3-Isopropyl-2-naphthol

Cat. No.: B13059060
M. Wt: 186.25 g/mol
InChI Key: CQUUKGPBMDUWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the second position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by selective hydroxylation. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst regeneration.

Chemical Reactions Analysis

Types of Reactions: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-ONE or 3-(PROPAN-2-YL)NAPHTHALEN-2-CARBOXYLIC ACID.

    Reduction: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL or 3-(PROPAN-2-YL)NAPHTHALENE.

    Substitution: Formation of various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

3-(PROPAN-2-YL)NAPHTHALEN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, while the isopropyl group can influence the compound’s hydrophobic interactions and overall bioavailability.

Comparison with Similar Compounds

    2-NAPHTHOL: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.

    PROPRANOLOL: Contains a naphthalene ring with a propanolamine side chain, used as a beta-blocker in medicine.

    NAPHTHALENE: The parent compound without any substituents, used as a precursor in various chemical syntheses.

Uniqueness: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL is unique due to the presence of both a hydroxyl group and an isopropyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-propan-2-ylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14/h3-9,14H,1-2H3

InChI Key

CQUUKGPBMDUWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

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